REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1.Cl[C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[N:14]=[CH:13][N:12]=1.[H-].[Na+]>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[CH:13][N:12]=2)=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding 50 uL of water
|
Type
|
ADDITION
|
Details
|
diluted with 25 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
It was washed with water (25 mL×3), saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (25% ethyl acetate/hexanes)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(OC2=NC=NC3=CC=CC=C23)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.53 mmol | |
AMOUNT: MASS | 134 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |